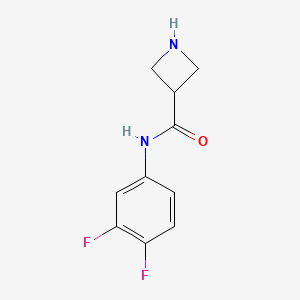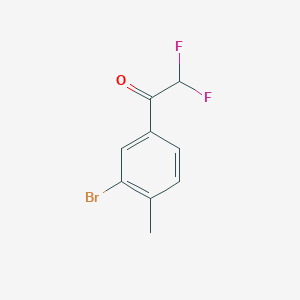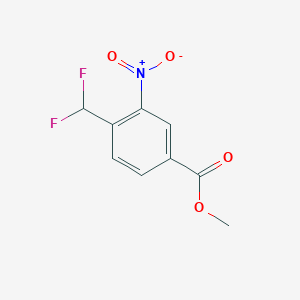![molecular formula C15H11ClN2S B12066924 3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole](/img/structure/B12066924.png)
3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole is an organic compound with the molecular formula C15H11ClN2S This compound is characterized by the presence of a pyrazole ring substituted with a phenyl group that is further substituted with a chlorothiophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Substitution with Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid and a halogenated pyrazole derivative.
Introduction of Chlorothiophenoxy Group: The final step involves the substitution of the phenyl group with the chlorothiophenoxy group. This can be achieved through a nucleophilic aromatic substitution reaction using 4-chlorothiophenol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiophenol derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding assays.
Mechanism of Action
The mechanism of action of 3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. In receptor binding assays, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(4-Bromothiophenoxy)lphenyl]-1H-pyrazole
- 3-[4-(4-Methylthiophenoxy)lphenyl]-1H-pyrazole
- 3-[4-(4-Fluorothiophenoxy)lphenyl]-1H-pyrazole
Uniqueness
3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole is unique due to the presence of the chlorothiophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C15H11ClN2S |
|---|---|
Molecular Weight |
286.8 g/mol |
IUPAC Name |
5-[4-(4-chlorophenyl)sulfanylphenyl]-1H-pyrazole |
InChI |
InChI=1S/C15H11ClN2S/c16-12-3-7-14(8-4-12)19-13-5-1-11(2-6-13)15-9-10-17-18-15/h1-10H,(H,17,18) |
InChI Key |
MVDMHKQCEVUGMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


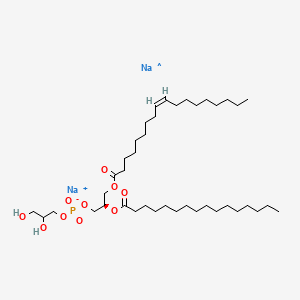
![20-Chloro-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12066856.png)



![2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1,8-dihydropurin-6-one](/img/structure/B12066891.png)
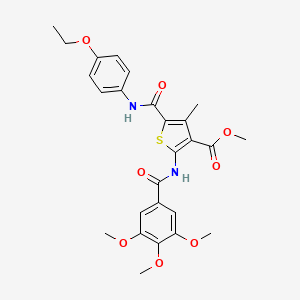
![(2R)-2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12066894.png)
